molecular formula C10H13N5O2 B1464882 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1459724-49-2

2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B1464882
CAS RN: 1459724-49-2
M. Wt: 235.24 g/mol
InChI Key: ZCZLNVAFYIRHHA-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide (AMFTA) is a heterocyclic compound that is used in a variety of scientific research applications. It is a member of the triazole family of compounds and is known for its wide range of biochemical and physiological effects. AMFTA has been used in a variety of laboratory experiments due to its ability to bind to various molecules and its ability to act as an enzyme inhibitor.

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthesis and Antiexudative Activity : The synthesis of pyrolin derivatives, closely related to the target compound, has been achieved through stages, revealing significant antiexudative properties in synthesized derivatives, with some exceeding the activity of the reference drug diclofenac sodium in formalin-induced edema models in rats (Chalenko et al., 2019).

  • Energetic Compounds Synthesis : Research has focused on synthesizing energetic compounds containing triazole and furazan moieties, indicating potential applications in materials science, particularly due to their good thermal stability and high calculated enthalpy of formation (Gulyaev et al., 2021).

  • Anticancer Activity : Studies have prepared 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, testing them for anticancer activity. Notably, some derivatives showed potent and selective cytotoxic effects against leukemia cell lines, highlighting the therapeutic potential of such compounds (Horishny et al., 2021).

Chemical Properties and Synthesis Methodologies

  • Convenient Synthesis Pathways : A study presented a convenient synthesis approach for 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, which could generalize to the synthesis of carboxylic acid analogues and peptide compounds based on the triazole ring. This research opens avenues for creating peptidomimetics and biologically active compounds (Pokhodylo et al., 2019).

  • Decarboxylative Claisen Rearrangement : Another study explored the decarboxylative Claisen rearrangement of furan-2-ylmethyl tosylacetates, showcasing a method to yield 2,3-disubstituted heteroaromatic products efficiently. This method highlights the synthetic versatility of compounds related to the target compound, offering potential pathways for creating diverse heteroaromatic structures (Craig et al., 2005).

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-4-8-6-15(14-13-8)7-10(16)12-5-9-2-1-3-17-9/h1-3,6H,4-5,7,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLNVAFYIRHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
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2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
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2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
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2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
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2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
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2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide

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